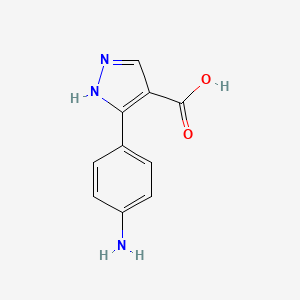
3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its structural properties allow for the formation of stable and vibrant colors, making it useful in various applications such as textiles and coatings .
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with receptor sites, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenylacetic acid: Similar in structure but lacks the pyrazole ring.
4-Aminophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Aminophenylhydrazine: Lacks the carboxylic acid group and the pyrazole ring.
Uniqueness
3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
5-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,11H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CYWJITLYPNBOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















